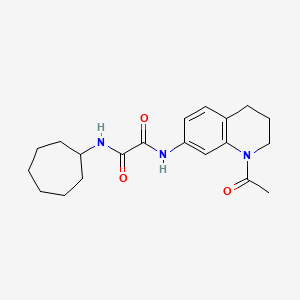
N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-N'-环庚基乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide makes it a valuable subject for scientific studies.
科学研究应用
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.
作用机制
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cycloheptyl group and ethanediamide linkage differentiate it from other quinoline derivatives, making it a valuable compound for specialized research and applications.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is C19H26N2O with a molecular weight of 302.43 g/mol. The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities including anticancer properties and neuroprotective effects.
-
Anticancer Activity :
- Tetrahydroquinoline derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide have been reported to induce oxidative stress in cancer cells, leading to apoptosis through pathways involving PI3K/AKT/mTOR signaling .
- A study on related tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by increasing intracellular reactive oxygen species (ROS), thereby triggering cell death mechanisms .
-
Enzyme Inhibition :
- Research indicates that tetrahydroquinoline derivatives can act as inhibitors for various enzymes such as α-amylase and COX enzymes. For example, specific derivatives demonstrated up to 97% inhibition of α-amylase activity at certain concentrations . This suggests potential applications in managing diabetes through carbohydrate metabolism regulation.
- Antioxidant Properties :
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide can be partially attributed to its structural components:
- Tetrahydroquinoline Core : Essential for interaction with biological targets.
- Acetyl Group : Enhances lipophilicity and may improve cellular uptake.
- Cycloheptyl Group : Potentially contributes to receptor binding affinity and specificity.
Research suggests that modifications to these structural components can significantly influence the compound's biological efficacy and selectivity.
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(26)19(25)21-16-8-4-2-3-5-9-16/h10-11,13,16H,2-9,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDDRVFPKEMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














